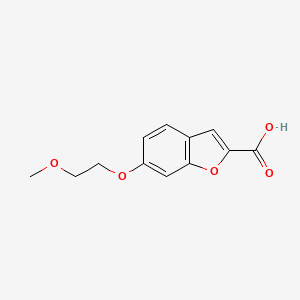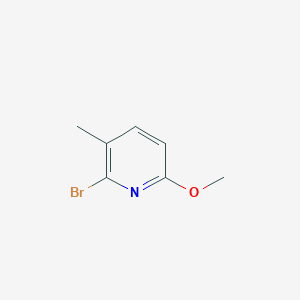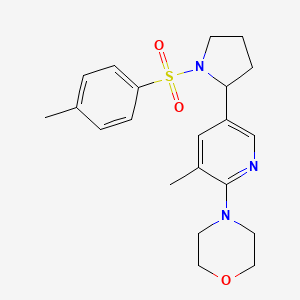
(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyrazole moiety, and a carbamate group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step often involves nitration reactions to introduce the nitro group onto the pyrazole ring.
Formation of the Carbamate Group: This is usually done by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The carbamate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the molecule.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of (S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, modulating their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
4-tert-Butyl-4-chlorobutyrophenone: This compound shares the tert-butyl group but has different functional groups and applications.
Glutaminase Inhibitor, Compound 968: This compound has a different core structure but is used in biological research.
Ethyl 3-(furan-2-yl)propionate: Another compound with different functional groups and applications.
Uniqueness
(S)-tert-Butyl ((1-(1-methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is unique due to its combination of a piperidine ring, pyrazole moiety, and carbamate group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H25N5O4 |
|---|---|
分子量 |
339.39 g/mol |
IUPAC名 |
tert-butyl N-[[(3S)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)16-8-11-6-5-7-19(10-11)13-12(20(22)23)9-17-18(13)4/h9,11H,5-8,10H2,1-4H3,(H,16,21)/t11-/m0/s1 |
InChIキー |
DDOCCVHZCOQGMW-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN(C1)C2=C(C=NN2C)[N+](=O)[O-] |
正規SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)
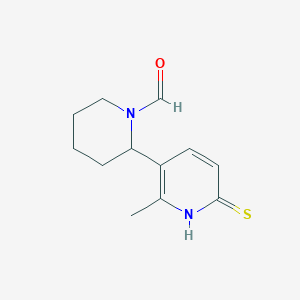


![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

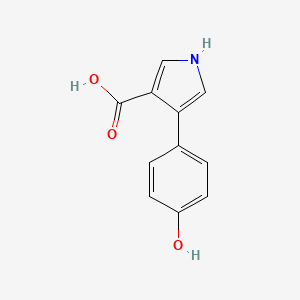
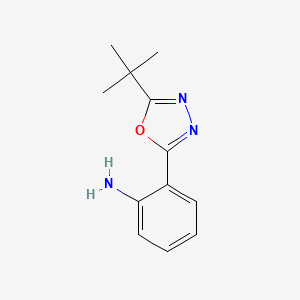
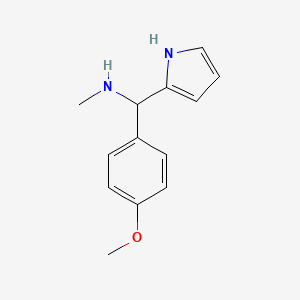
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
